
6''-O-acetylisovitexin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’‘-O-acetylisovitexin is a natural flavonoid compound that can be isolated from the aboveground parts of Lespedeza juncea. It is known for its various biological activities and is used in research related to life sciences . The molecular formula of 6’'-O-acetylisovitexin is C23H22O11, and it has a molecular weight of 474.418 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6’'-O-acetylisovitexin can be synthesized through the acetylation of isovitexin. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions . The reaction is carried out at room temperature, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 6’'-O-acetylisovitexin involves the extraction of isovitexin from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The acetylation step is similar to the laboratory synthesis but is scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
6’'-O-acetylisovitexin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
6’'-O-acetylisovitexin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: Research has shown its potential in promoting bone health and its osteoanabolic effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 6’'-O-acetylisovitexin involves its interaction with various molecular targets and pathways. It has been shown to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration, which requires adiponectin receptors (AdipoRs) . This leads to increased bone formation and strength, making it a potential therapeutic agent for bone-related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isovitexin: A closely related compound that lacks the acetyl group.
Apigenin: Another flavonoid with similar biological activities.
Vitexin: A flavonoid glycoside similar to isovitexin.
Uniqueness
6’'-O-acetylisovitexin is unique due to its acetyl group, which enhances its biological activity and stability compared to its non-acetylated counterparts . This modification allows for better interaction with molecular targets and improved therapeutic potential.
Eigenschaften
Molekularformel |
C23H22O11 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
FNDIFZKJJZQTQL-QJLVSEQISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



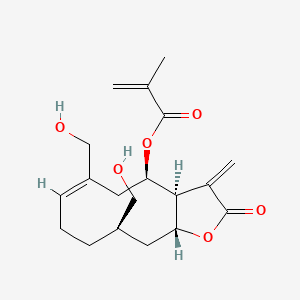

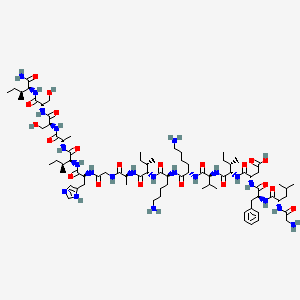
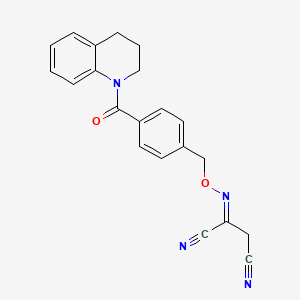



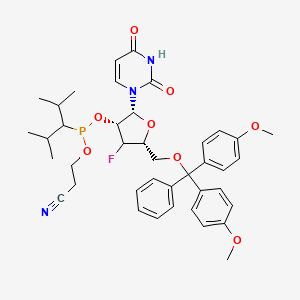
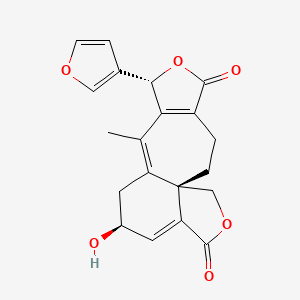
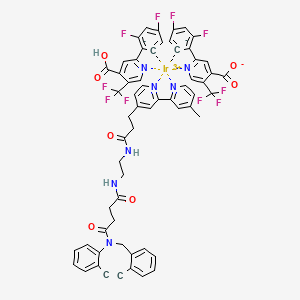
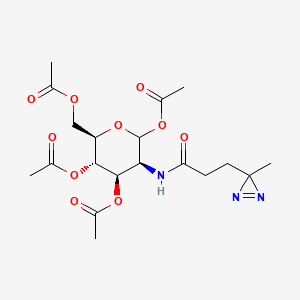
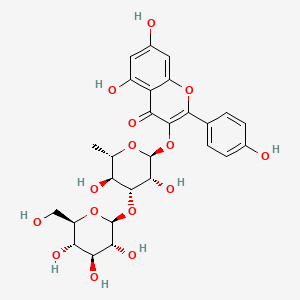
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
